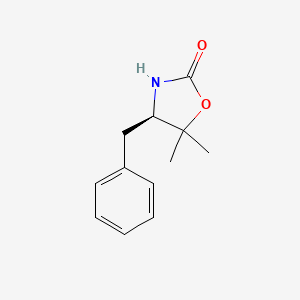
3-(3-Chlorophenyl)propan-1-ol
Overview
Description
“3-(3-Chlorophenyl)propan-1-ol” is a chemical compound with the molecular formula C9H11ClO . It is also known as “Pitolisant Impurity 10” and "Benzenepropanol, 3-chloro-" .
Synthesis Analysis
The synthesis of “this compound” involves the reaction of “3-(3-chlorophenyl)propanoic acid” with lithium aluminium tetrahydride in tetrahydrofuran at 0 - 20°C under an inert atmosphere .Molecular Structure Analysis
The molecular weight of “this compound” is 170.64 . The InChI code for this compound is "1S/C9H11ClO/c10-8-3-1-2-7(6-8)9(11)4-5-12/h1-3,6,9,12H,4-5,11H2" .Physical and Chemical Properties Analysis
“this compound” has a density of 1.2±0.1 g/cm3 . The boiling point is 270.7±15.0 °C at 760 mmHg . The flash point is 117.5±20.4 °C .Scientific Research Applications
Synthesis and Biological Properties
Synthesis and Antifungal Evaluation
3-(3-Chlorophenyl)propan-1-ol derivatives have been studied for their antifungal properties. In a study synthesizing 1,2,3-triazole derivatives, one compound showed promising antifungal profiles against Candida strains, highlighting potential for future drug development (Lima-Neto et al., 2012).
Anticonvulsive and Cholinolytic Activities
A study on the synthesis of 2-(4-chlorophenyl)-3-morpholin-4-yl-(4-alkoxyphenyl)alkanol hydrochlorides found that these compounds possess significant anticonvulsive and some peripheral n-cholinolytic activities, indicating their potential in therapeutic applications (Papoyan et al., 2011).
Antimicrobial and Antioxidant Activities
The synthesis and evaluation of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones showed antimicrobial and antioxidant activities, though these were lower compared to certain beta blockers. This study suggests avenues for developing compounds with enhanced biological activities (Čižmáriková et al., 2020).
Chemical and Molecular Studies
Molecular Structure and Docking Studies
Research on the molecular structure, spectroscopic, and quantum chemical aspects of similar chlorophenyl compounds has provided insights into their potential antimicrobial activity. Molecular docking studies further support these findings (Sivakumar et al., 2021).
Enantiomeric Purity Determination
The enantiomeric purity of chlorophenylpropanol compounds was determined using capillary electrophoresis, an important aspect in assessing the quality and efficacy of synthesized pharmaceuticals (Wang Jinyue, 2011).
Catalytic and Photoreactive Properties
Catalytic Applications in Transfer Hydrogenation
Ionic liquid-based Ru(II)–phosphinite compounds, including 1-chloro-3-(3-methylimidazolidin-1-yl)propan-2-ol, demonstrated efficient catalytic activity in the transfer hydrogenation of various ketones. These findings are significant for industrial and synthetic chemistry applications (Aydemir et al., 2014).
Photoinduced Reactivity Studies
Research on the photoinduced reactivity of related compounds in the presence of propan-2-ol provides insights into the mechanisms of radical polymerizations, crucial for materials science and polymer chemistry (Rosspeintner et al., 2009).
Mechanism of Action
Target of Action
It is known that the compound is used in the preparation of 2-oxo-2h-chromene-3-carboxylic acid amide derivatives as aldo-keto reductase inhibitors . Aldo-Keto reductases are a family of enzymes involved in the detoxification of aldehydes and ketones.
Mode of Action
Given its use in the synthesis of aldo-keto reductase inhibitors, it may interact with these enzymes and inhibit their activity . This could result in the accumulation of aldehydes and ketones, potentially leading to various biochemical changes.
Biochemical Pathways
As an aldo-keto reductase inhibitor, it could potentially impact pathways involving the metabolism of aldehydes and ketones .
Result of Action
As an aldo-keto reductase inhibitor, it could potentially lead to the accumulation of aldehydes and ketones in the body .
Properties
IUPAC Name |
3-(3-chlorophenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5,7,11H,2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPEMWIXPCKLTBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50433708 | |
| Record name | 3-(3-chlorophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50433708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22991-03-3 | |
| Record name | 3-(3-chlorophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50433708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

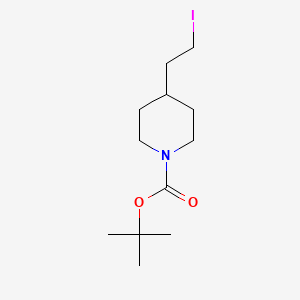

![Ethanaminium, N-[bis(diethylamino)methylene]-N-ethyl-, chloride](/img/structure/B1600190.png)

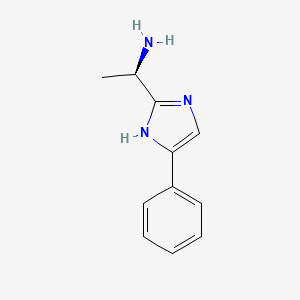

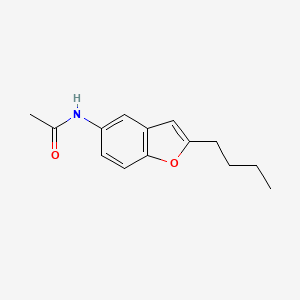
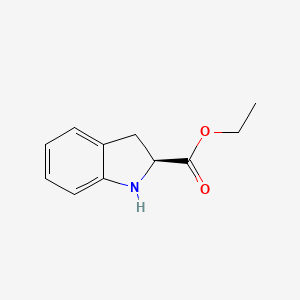

![Benzenamine, N,N-dimethyl-4-[2,2':6',2''-terpyridin]-4'-yl-](/img/structure/B1600205.png)
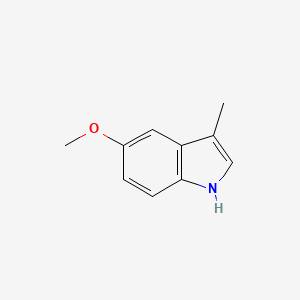

![(S)-(-)-2,2'-Bis[di(3,5-xylyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl](/img/structure/B1600210.png)
